
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as CHEC-9, is a novel small molecule that has been recently identified as a potential anticancer drug. It belongs to the class of urea derivatives and has been found to exhibit potent antitumor activity against a wide range of cancer cell lines.
Applications De Recherche Scientifique
Corrosion Inhibition
Compounds featuring urea derivatives have been investigated for their efficacy as corrosion inhibitors. For example, urea derivatives demonstrated significant corrosion inhibition properties for mild steel in acidic solutions. The study indicates that these compounds can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion, suggesting potential applications in industrial settings to enhance material longevity (Mistry et al., 2011).
Synthetic Chemistry and Drug Development
In synthetic chemistry and drug development, urea derivatives are utilized for their unique reactivity and potential biological activities. Research has shown that these compounds can be synthesized through various chemical reactions and evaluated for activities such as inhibition of specific enzymes. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, which is crucial for developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Material Science
In material science, urea derivatives contribute to the understanding and development of new materials. For example, studies on poly(urethane urea) multiblock copolymers have explored their phase-separated morphology, providing insights into designing materials with specific mechanical and chemical properties (Garrett et al., 2000).
Environmental Science
Research also extends into environmental science, where compounds similar to 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea are studied for their environmental impact and potential as biomarkers for exposure assessment (Silva et al., 2013).
Propriétés
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-13-16(14-22(18)17-9-5-2-6-10-17)21-19(24)20-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,16H,1,3-4,8,11-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERRFVSPQYYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)
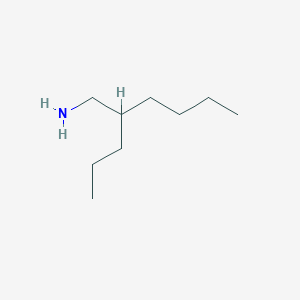

![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
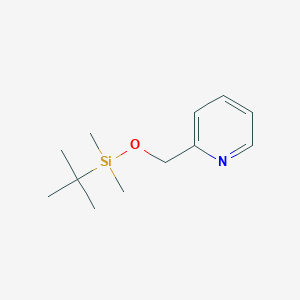
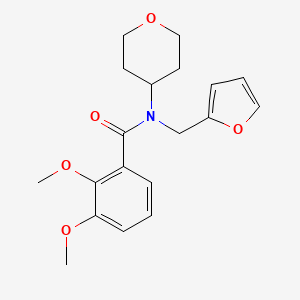

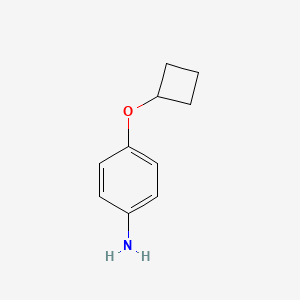

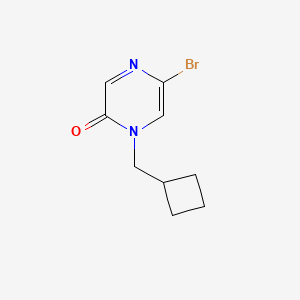
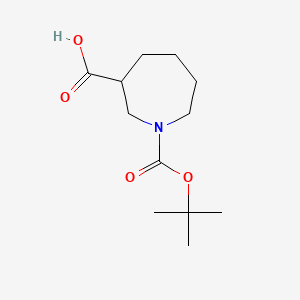
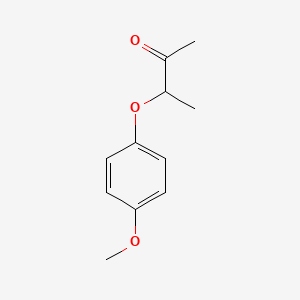
![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)